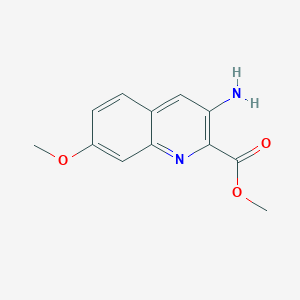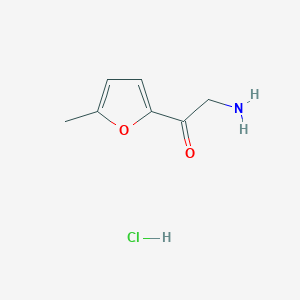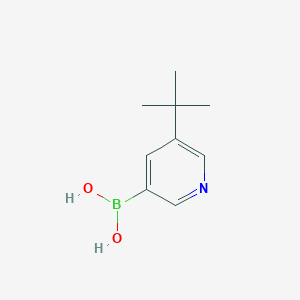
4-(1-Boc-3-pyrrolidinyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Boc-3-pyrrolidinyl)-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring makes this compound particularly interesting for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Protection with Boc Group: The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Boc-3-pyrrolidinyl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Boc-3-pyrrolidinyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The Boc group can be removed under acidic conditions to reveal the active pyrrolidine moiety, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Boc-3-pyrrolidinyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- 4-(1-Boc-3-pyrrolidinyl)quinoline
- 4-(1-Boc-3-pyrrolidinyl)isoquinoline
Uniqueness
4-(1-Boc-3-pyrrolidinyl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the Boc-protected pyrrolidine ring further enhances its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C16H21N3O2 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(1H-indazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-8-7-11(10-19)12-5-4-6-14-13(12)9-17-18-14/h4-6,9,11H,7-8,10H2,1-3H3,(H,17,18) |
Clave InChI |
XLDKMBRLXSTDNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=NNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)



![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)

![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
